molecular formula C9H5ClN2O3 B3076049 5-Nitroindole-2-carbonyl chloride CAS No. 103868-02-6

5-Nitroindole-2-carbonyl chloride

Cat. No. B3076049
CAS RN: 103868-02-6
M. Wt: 224.6 g/mol
InChI Key: OXCBIURSLMGZNE-UHFFFAOYSA-N
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Description

5-Nitroindole-2-carbonyl chloride (5-NIC) is a synthetic organic compound used in a variety of scientific research applications. It is commonly used as a reagent for the synthesis of a variety of organic compounds and is also used in the study of biochemical and physiological effects.

Scientific Research Applications

5-Nitroindole-2-carbonyl chloride has a variety of scientific research applications. It is commonly used as a reagent for the synthesis of a variety of organic compounds, such as 5-nitroindole-2-carboxylic acid and 5-nitroindole-2-carboxamide. It is also used in the study of biochemical and physiological effects, such as the effects of nitric oxide on the cardiovascular system. In addition, 5-Nitroindole-2-carbonyl chloride is used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-Nitroindole-2-carbonyl chloride is not well understood. However, it is believed that 5-Nitroindole-2-carbonyl chloride acts as an inhibitor of nitric oxide synthase, which is an enzyme responsible for the synthesis of nitric oxide. By inhibiting nitric oxide synthase, 5-Nitroindole-2-carbonyl chloride can prevent the formation of nitric oxide, which plays an important role in many physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Nitroindole-2-carbonyl chloride are not well understood. However, it is believed that 5-Nitroindole-2-carbonyl chloride can act as an inhibitor of nitric oxide synthase, which can lead to a decrease in the production of nitric oxide. This can lead to a decrease in blood pressure, as nitric oxide plays an important role in regulating blood pressure. In addition, it is believed that 5-Nitroindole-2-carbonyl chloride can also act as an inhibitor of cyclooxygenase-2, which can lead to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

The use of 5-Nitroindole-2-carbonyl chloride in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to use in a variety of laboratory settings. In addition, 5-Nitroindole-2-carbonyl chloride is a relatively stable compound and is not easily degraded by light or heat. However, there are some limitations to the use of 5-Nitroindole-2-carbonyl chloride in laboratory experiments. It is a relatively toxic compound and should be handled with care. In addition, 5-Nitroindole-2-carbonyl chloride is a relatively volatile compound and can be easily lost during the synthesis process.

Future Directions

There are a variety of potential future directions for the use of 5-Nitroindole-2-carbonyl chloride in scientific research. For example, it could be used in the development of new pharmaceuticals and drugs, such as antifungal agents and anti-inflammatory drugs. In addition, 5-Nitroindole-2-carbonyl chloride could be used in the study of the biochemical and physiological effects of nitric oxide, as well as its potential role in the regulation of blood pressure. Finally, 5-Nitroindole-2-carbonyl chloride could be used in the development of new synthetic methods for the synthesis of organic compounds.

properties

IUPAC Name

5-nitro-1H-indole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-9(13)8-4-5-3-6(12(14)15)1-2-7(5)11-8/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCBIURSLMGZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroindole-2-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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